

The Functional Architecture of H-His-Arg-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-His-Arg-OH*

CAS No.: 77369-21-2

Cat. No.: B1336825

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Executive Summary: The "Proton-Relay" Motif

H-His-Arg-OH is a cationic dipeptide (MW: 311.34 g/mol) that functions as a minimal bioactive unit. Its significance in research literature stems from its unique side-chain chemistry: the imidazole group of Histidine (pKa ~6.0) acts as a pH-dependent switch, while the guanidinium group of Arginine (pKa ~12.5) provides a permanent positive charge for electrostatic anchoring.

This guide deconstructs the molecule from a "discovery" perspective—not as a single historical event, but as the identification of a functional motif responsible for Angiotensin-Converting Enzyme (ACE) inhibition, antimicrobial activity, and salt-taste enhancement (Kokumi effect).

Physicochemical Discovery & Mechanism

The "discovery" of **H-His-Arg-OH** often occurs during the fractionation of protein hydrolysates (e.g., from walnut, soybean, or marine sources). Researchers isolate fractions based on bioactivity, eventually narrowing down to this dipeptide.

The Electrostatic Pharmacophore

The biological activity of **H-His-Arg-OH** is dictated by its ability to bridge metal ions and anionic surfaces.

- The Anchor (Arg): The guanidinium headgroup forms bidentate hydrogen bonds with negatively charged phosphate groups (on DNA/cell membranes) or carboxylate groups (in enzyme active sites).
- The Switch (His): At physiological pH (7.4), His is largely uncharged but can become protonated in acidic microenvironments (e.g., lysosomes or enzyme pockets), facilitating proton transfer.

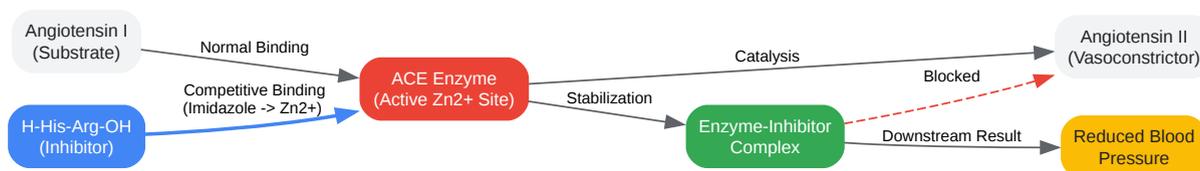
Mechanism of Action: ACE Inhibition

In cardiovascular research, **H-His-Arg-OH** is identified as a competitive inhibitor of ACE.

- Enzyme Target: ACE contains a Zinc ion () at its active site.
- Binding Logic: The imidazole nitrogen of Histidine coordinates with the , while the C-terminal carboxylate and Arginine side chain interact with the S1/S2 subsites of the enzyme, blocking the conversion of Angiotensin I to II.

Visualization: The ACE Inhibition Pathway

The following diagram illustrates the mechanistic pathway of **H-His-Arg-OH** as an ACE inhibitor.



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Caption: Competitive inhibition logic where **H-His-Arg-OH** sequesters the ACE active site via Zinc coordination.

Technical Specifications & Data Summary

Researchers isolating or synthesizing this peptide must adhere to strict characterization standards.

Parameter	Specification	Causality / Relevance
Sequence	His-Arg (HR)	N-terminal His is crucial for metal binding; C-terminal Arg for solubility.
Molecular Weight	311.34 Da	Small size allows rapid diffusion and potential paracellular transport.
Isoelectric Point (pI)	~10.8	Net positive charge at pH 7.4 promotes interaction with anionic cell membranes.
Solubility	> 20 mg/mL (H ₂ O)	Highly hydrophilic; requires lyophilization for storage.
Stability	Moderate	Susceptible to serum peptidases; often N-acetylated in drug design to improve half-life.
Counter-ion	TFA or Acetate	TFA salts are common in synthesis but toxic to cells; Acetate exchange is required for in vivo use.

Experimental Protocols

Synthesis: Solid Phase Peptide Synthesis (SPPS)

To study **H-His-Arg-OH**, one must often synthesize it rather than isolate it from hydrolysates to ensure purity.

Reagents:

- Resin: 2-Chlorotrityl Chloride Resin (prevents racemization).
- Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH.
- Coupling: HBTU/DIPEA.

Workflow:

- Loading: Couple Fmoc-Arg(Pbf)-OH to resin (C-terminal).
- Deprotection: 20% Piperidine in DMF (removes Fmoc).
- Coupling: Add Fmoc-His(Trt)-OH + HBTU + DIPEA (3 eq).
- Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O. Critical: The high acid concentration is necessary to remove the Pbf protecting group from Arginine.
- Precipitation: Cold Diethyl Ether.

Validation: ACE Inhibition Assay (Spectrophotometric)

This is the standard "discovery" assay used to validate the bioactivity of the peptide.

Principle: ACE hydrolyzes the substrate Hippuryl-His-Leu (HHL) into Hippuric Acid (HA). **H-His-Arg-OH** inhibits this release.

Step-by-Step Protocol:

- Preparation: Dissolve **H-His-Arg-OH** in Borate Buffer (pH 8.3).
- Incubation: Mix 50 μ L of Inhibitor solution with 50 μ L of ACE solution (100 mU/mL). Incubate at 37°C for 10 mins.
- Substrate Addition: Add 150 μ L of HHL (5 mM). Incubate for 30 mins at 37°C.
- Termination: Stop reaction with 250 μ L of 1M HCl.
- Extraction: Add 1.5 mL Ethyl Acetate (extracts Hippuric Acid). Vortex and centrifuge.

- Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm.

Calculation:

Biological Applications & Discovery Literature

Antimicrobial Peptides (AMPs)

Literature identifies the His-Arg motif as a scaffold for short AMPs.^[1] The guanidinium group attracts the peptide to bacterial membranes, while the histidine facilitates membrane permeation or metal sequestration.

- Key Finding: Synthetic analogues of His-Arg (e.g., N-acylated or amidated versions) show activity against *S. aureus* and *E. coli* by disrupting membrane integrity.

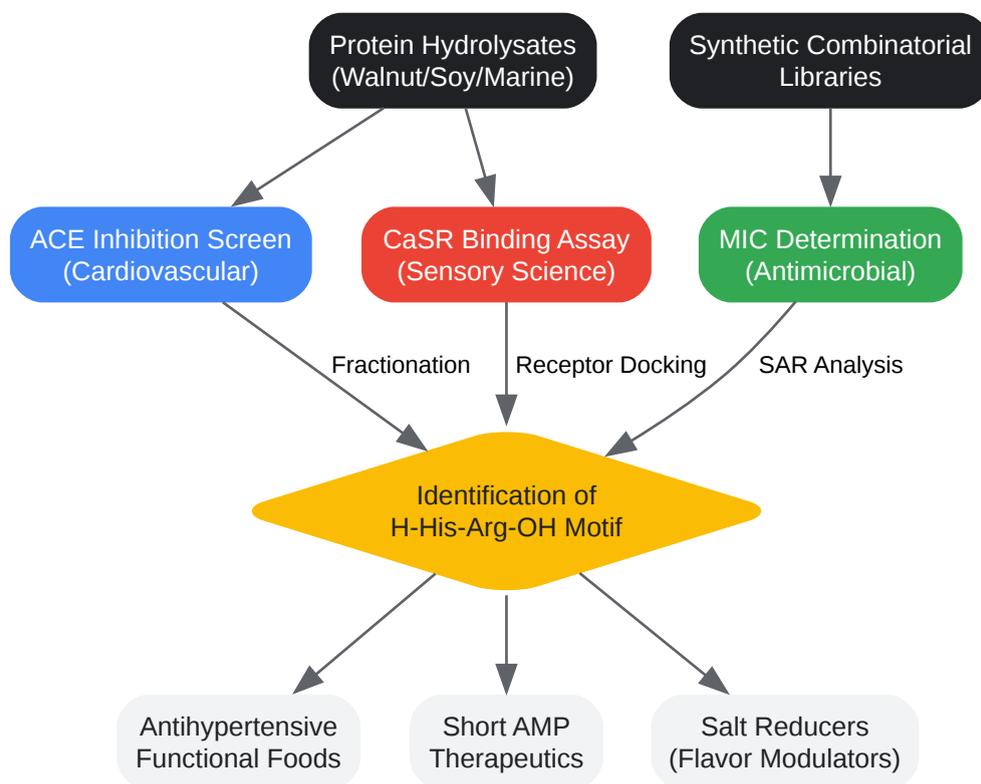
Salt Taste Enhancement (Kokumi)

In food science literature, **H-His-Arg-OH** is identified as a "Kokumi" peptide.

- Mechanism:^[2]^[3] It binds to the Calcium Sensing Receptor (CaSR) on the tongue.
- Application: Used to reduce sodium content in food while maintaining saltiness perception.

Visualization: Multi-Disciplinary Discovery Flow

This diagram tracks how **H-His-Arg-OH** is identified across different research verticals.



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Caption: The convergent discovery of the His-Arg motif across three distinct scientific disciplines.

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